Aceclofenac-d4,13C2 (major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

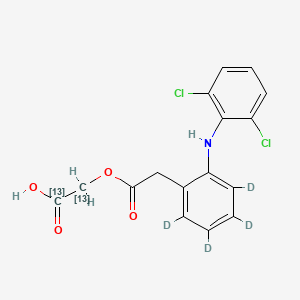

Aceclofenac-d4,13C2 (major) is a labeled analogue of Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID). This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Aceclofenac. The molecular formula of Aceclofenac-d4,13C2 (major) is C1413C2H9D4Cl2NO4, and it has a molecular weight of 360.19 .

Mechanism of Action

Target of Action

Aceclofenac-d4,13C2 (major), a labelled form of Aceclofenac, is an oral non-steroidal anti-inflammatory drug (NSAID) with marked anti-inflammatory and analgesic properties . The primary target of Aceclofenac is the cyclo-oxygenase enzyme (COX), which plays a crucial role in the synthesis of prostaglandins . Prostaglandins are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

Aceclofenac potently inhibits the COX enzyme, thereby reducing the synthesis of prostaglandins . This inhibition results in decreased pain, swelling, inflammation, and fever, providing relief to patients suffering from conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Biochemical Pathways

The primary biochemical pathway affected by Aceclofenac is the prostaglandin synthesis pathway. By inhibiting the COX enzyme, Aceclofenac reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

Aceclofenac belongs to BCS Class II, indicating that it possesses poor aqueous solubility . Despite this, it displays high permeability, allowing it to penetrate into synovial joints effectively . This characteristic is particularly beneficial for patients with osteoarthritis and related conditions, where the loss of articular cartilage causes joint pain, tenderness, stiffness, and local inflammation .

Result of Action

The molecular and cellular effects of Aceclofenac’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, Aceclofenac alleviates symptoms such as joint pain, tenderness, stiffness, and local inflammation in patients with osteoarthritis and related conditions .

Biochemical Analysis

Biochemical Properties

Aceclofenac-d4,13C2 (major) is an analog of Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) with marked anti-inflammatory and analgesic properties . It potently inhibits the cyclo-oxygenase enzyme (COX) that is involved in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Cellular Effects

The exact cellular effects of Aceclofenac-d4,13C2 (major) are not well-documented. As an analog of Aceclofenac, it may share similar properties. Aceclofenac is known to have significant anti-inflammatory and analgesic properties, which can influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aceclofenac-d4,13C2 (major) likely exerts its effects at the molecular level by inhibiting the cyclo-oxygenase enzyme (COX), thereby reducing the synthesis of prostaglandins . This can lead to changes in gene expression and enzyme activation or inhibition .

Preparation Methods

The synthesis of Aceclofenac-d4,13C2 (major) involves the incorporation of deuterium and carbon-13 isotopes into the Aceclofenac molecule. The synthetic route typically starts with the precursor 2-[(2,6-dichlorophenyl)-amino]benzeneacetic acid. The carboxymethyl group is then esterified with deuterated and carbon-13 labeled reagents under specific reaction conditions to yield Aceclofenac-d4,13C2 (major) . Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with stringent quality control measures to ensure the isotopic purity and consistency of the product.

Chemical Reactions Analysis

Aceclofenac-d4,13C2 (major) undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of hydroxylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions, potentially leading to the formation of reduced analogues.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are typically hydroxylated or substituted analogues of Aceclofenac-d4,13C2 (major).

Scientific Research Applications

Aceclofenac-d4,13C2 (major) is extensively used in scientific research for various applications:

Chemistry: It is used to study the chemical properties and reactivity of Aceclofenac, particularly in isotopic labeling studies.

Biology: Researchers use this compound to investigate the metabolic pathways and biological effects of Aceclofenac in biological systems.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Aceclofenac, aiding in the development of more effective and safer NSAIDs.

Industry: The compound is used in the pharmaceutical industry for quality control and validation of analytical methods

Comparison with Similar Compounds

Aceclofenac-d4,13C2 (major) is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:

Aceclofenac: The non-labeled parent compound, used widely as an NSAID.

Diclofenac: Another NSAID with a similar mechanism of action but different chemical structure.

Indomethacin: An NSAID with a different chemical structure but similar therapeutic effects

These compounds share similar anti-inflammatory and analgesic properties but differ in their chemical structures, pharmacokinetics, and potential side effects.

Properties

IUPAC Name |

2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D,9+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIPYSSQXLZQLJ-UVMBEDSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O[13CH2][13C](=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)

![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)